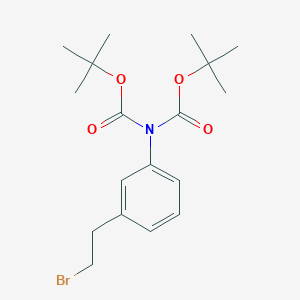
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.31 g/mol . This compound is characterized by the presence of tert-butyl groups, a bromoethyl group, and an imidodicarbonate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of 3-(2-bromoethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the formation of the imidodicarbonate linkage . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Aplicaciones Científicas De Investigación
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate involves the interaction of its functional groups with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts . The imidodicarbonate moiety can undergo hydrolysis to release carbon dioxide and the corresponding amine, which can further interact with biological targets .
Comparación Con Compuestos Similares
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate can be compared with similar compounds such as:
Di-tert-Butyl (3-(2-chloroethyl)phenyl)imidodicarbonate: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
Di-tert-Butyl (3-(2-iodoethyl)phenyl)imidodicarbonate: Contains an iodoethyl group, which can undergo different reactions compared to the bromoethyl group.
Di-tert-Butyl (3-(2-fluoroethyl)phenyl)imidodicarbonate: Features a fluoroethyl group, offering unique reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propiedades
Fórmula molecular |
C18H26BrNO4 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26BrNO4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-9-7-8-13(12-14)10-11-19/h7-9,12H,10-11H2,1-6H3 |
Clave InChI |
BKIGYMUQQGUXCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CCBr)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


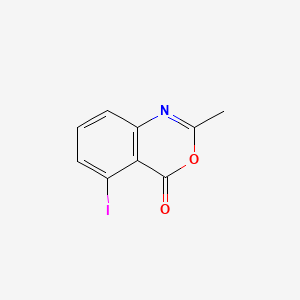
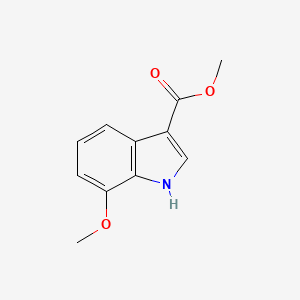
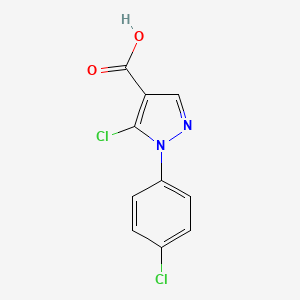


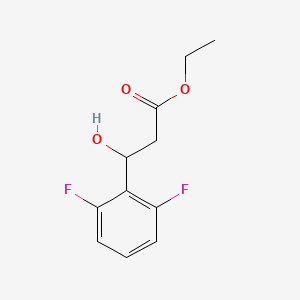
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
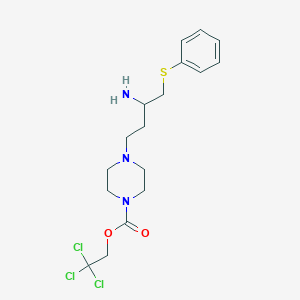

![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
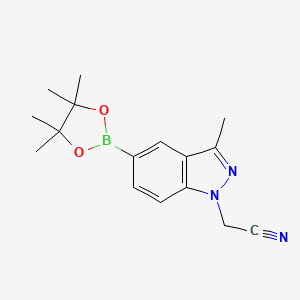
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
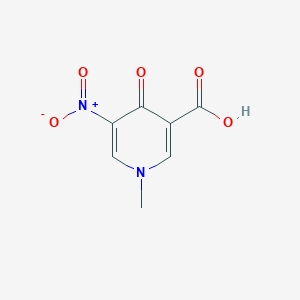
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)
